molecular formula C19H26N4O B6022074 1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one

1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one

Cat. No.: B6022074
M. Wt: 326.4 g/mol
InChI Key: CEJKYJZTBUVMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one is a complex organic compound that features a piperidine ring, a pyrazole ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a condensation reaction involving hydrazine and a 1,3-diketone.

    Coupling Reactions: The final step involves coupling the piperidine and pyrazole rings through a suitable linker, such as a propanone group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could yield an alcohol.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved will depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(1H-imidazol-4-yl)propan-1-one
  • 1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(1H-indol-4-yl)propan-1-one
  • 1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(1H-triazol-4-yl)propan-1-one

Comparison: Compared to these similar compounds, 1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one may exhibit unique properties due to the presence of the pyrazole ring. This ring can influence the compound’s binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-22(14-16-6-3-2-4-7-16)18-8-5-11-23(15-18)19(24)10-9-17-12-20-21-13-17/h2-4,6-7,12-13,18H,5,8-11,14-15H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJKYJZTBUVMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CCC3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.